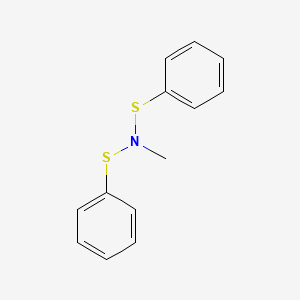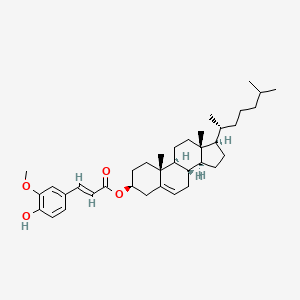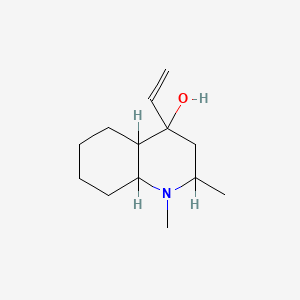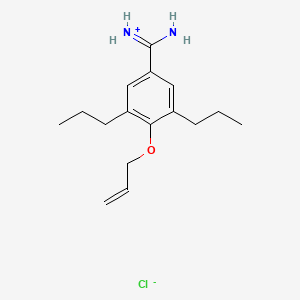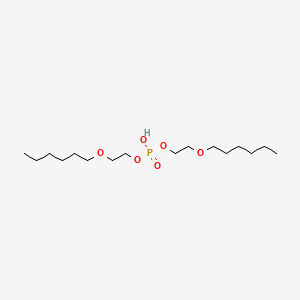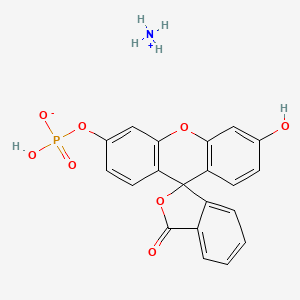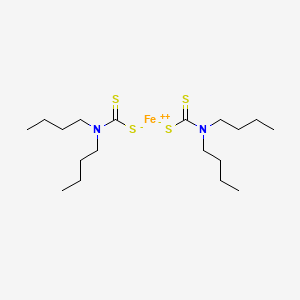
Iron(2+) bis(dibutylcarbamodithioate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iron(2+) bis(dibutylcarbamodithioate) is a coordination complex with the chemical formula [Fe(S2CN(C4H9)2)2] This compound belongs to the class of dithiocarbamates, which are known for their ability to form stable complexes with transition metals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Iron(2+) bis(dibutylcarbamodithioate) typically involves the reaction of iron(II) salts with dibutyldithiocarbamate ligands. One common method is to react iron(II) sulfate with sodium dibutyldithiocarbamate in an aqueous solution. The reaction is carried out under inert conditions to prevent oxidation of the iron(II) center. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of Iron(2+) bis(dibutylcarbamodithioate) can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
化学反应分析
Types of Reactions
Iron(2+) bis(dibutylcarbamodithioate) undergoes various chemical reactions, including:
Oxidation: The iron(II) center can be oxidized to iron(III) under certain conditions.
Reduction: The compound can be reduced back to iron(II) from iron(III).
Substitution: The dithiocarbamate ligands can be substituted with other ligands, leading to the formation of different complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Iron(2+) bis(dibutylcarbamodithioate) can lead to the formation of iron(III) complexes, while substitution reactions can yield a variety of new coordination compounds.
科学研究应用
Iron(2+) bis(dibutylcarbamodithioate) has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other iron complexes and as a catalyst in various organic reactions.
Biology: The compound has been studied for its potential use in biological systems, particularly in the context of enzyme inhibition and metal ion transport.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an anticancer agent.
Industry: It is used in the production of rubber and as a stabilizer in the manufacturing of plastics.
作用机制
The mechanism by which Iron(2+) bis(dibutylcarbamodithioate) exerts its effects involves the coordination of the dithiocarbamate ligands to the iron center. This coordination stabilizes the iron in its +2 oxidation state and allows it to participate in various chemical reactions. The compound can interact with molecular targets such as enzymes and proteins, leading to changes in their activity and function.
相似化合物的比较
Iron(2+) bis(dibutylcarbamodithioate) can be compared with other similar compounds, such as:
Iron(2+) bis(diethyldithiocarbamate): This compound has shorter alkyl chains on the dithiocarbamate ligands, which can affect its solubility and reactivity.
Zinc bis(dibutyldithiocarbamate): Zinc can form similar complexes with dithiocarbamate ligands, but the chemical properties and applications differ due to the different metal center.
Copper bis(dibutyldithiocarbamate): Copper complexes with dithiocarbamate ligands are also known and have distinct redox properties compared to iron complexes.
Conclusion
Iron(2+) bis(dibutylcarbamodithioate) is a versatile compound with a wide range of applications in scientific research and industry Its unique chemical properties make it a valuable tool for studying metal-ligand interactions and developing new materials and catalysts
属性
CAS 编号 |
23408-95-9 |
|---|---|
分子式 |
C18H36FeN2S4 |
分子量 |
464.6 g/mol |
IUPAC 名称 |
N,N-dibutylcarbamodithioate;iron(2+) |
InChI |
InChI=1S/2C9H19NS2.Fe/c2*1-3-5-7-10(9(11)12)8-6-4-2;/h2*3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 |
InChI 键 |
QVMOWRWQZWIPNY-UHFFFAOYSA-L |
规范 SMILES |
CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].[Fe+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


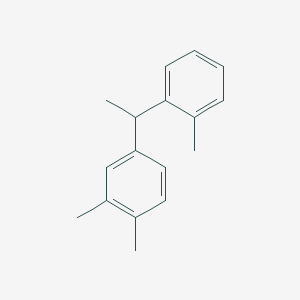
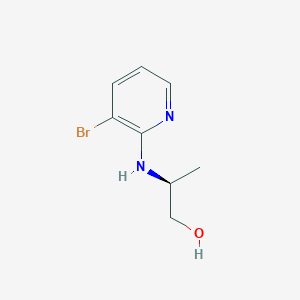

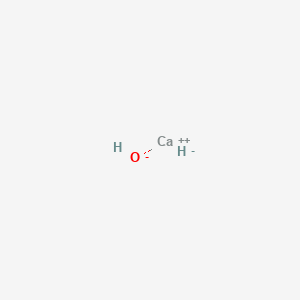

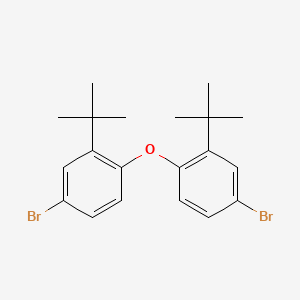
![1H,4H-[1,3]Thiazeto[3,2-a]quinoline-3-carboxylic acid, 7-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-6-fluoro-4-oxo-](/img/structure/B13743617.png)
